Nafcillin Sodium is the sodium salt form of nafcillin, a semi-synthetic naphthalene, penicillin-related Nafcillin inhibits bacterial wall synthesis by a mechanism of action similar to penicillin. Penicillinase-resistant Nafcillin is used to treat infections caused by penicillin-resistant strains of Staphylococci. (NCI04)
Nafcillin Sodium Anhydrous is the anhydrous form of the sodium salt of nafcillin, a narrow-spectrum beta-lactamase-resistant penicillin with antibacterial activity. Nafcillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall, eventually causing cell lysis.
A semi-synthetic antibiotic related to penicillin.
See also: Nafcillin (has active moiety).
Nafcillin sodium monohydrate
CAS No.: 7177-50-6
Cat. No.: VC20739885
Molecular Formula: C21H24N2NaO6S
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7177-50-6 |
---|---|
Molecular Formula | C21H24N2NaO6S |
Molecular Weight | 455.5 g/mol |
IUPAC Name | sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Standard InChI | InChI=1S/C21H22N2O5S.Na.H2O/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);;1H2/t15-,16+,19-;;/m1../s1 |
Standard InChI Key | RKBDQTFFBRQMPN-KMFBOIRUSA-N |
Isomeric SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.O.[Na] |
SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] |
Canonical SMILES | CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.O.[Na] |
Chemical Properties
Structure and Composition
Nafcillin sodium monohydrate has a defined chemical structure that contributes to its stability and function. The chemical name of the compound is Monosodium (2S,5R,6R)-6-(2-ethoxy-1-naphthamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrate . This complex nomenclature reflects its semisynthetic nature, with modifications to the basic penicillin nucleus that enhance its pharmacological properties.
Symbol (GHS) | Hazard Statements | Precautionary Statements |
---|---|---|
GHS07, GHS08 | H315-H317-H319-H334-H335 | P261-P280-P284-P304+P340-P305+P351+P338-P342+P311 |
The hazard statements indicate that the compound can cause skin irritation (H315), allergic skin reaction (H317), serious eye irritation (H319), respiratory symptoms or difficulty breathing if inhaled (H334), and may cause respiratory irritation (H335) . These hazards are common to many penicillin derivatives and reflect the potential for allergic reactions, which are a significant clinical concern with beta-lactam antibiotics.
Additional risk and safety information includes:
Hazard Codes | Risk Statements | Safety Statements |
---|---|---|
Xn | 36/37/38-42/43 | 26-36-24/25 |
The German water hazard class (WGK) for nafcillin sodium monohydrate is rated at 3, indicating a high potential hazard to water systems . This classification emphasizes the importance of proper disposal of the compound to prevent environmental contamination.
Research Applications and Mechanisms
Antibiotic Properties
Nafcillin sodium monohydrate is primarily valued for its antibiotic properties, particularly against gram-positive bacteria. Its resistance to beta-lactamase enzymes makes it especially useful in treating infections caused by penicillinase-producing Staphylococci . This resistance to enzymatic degradation distinguishes it from many other penicillin derivatives and expands its clinical utility.
In research settings, nafcillin sodium monohydrate serves as a valuable tool for studying antibiotic action and resistance mechanisms. Researchers utilize this compound to investigate bacterial cell wall synthesis, penicillin-binding protein interactions, and the genetic and molecular factors contributing to antimicrobial resistance .
Mechanism of Action
Like other beta-lactam antibiotics, nafcillin sodium monohydrate exerts its antimicrobial effects by interfering with bacterial cell wall synthesis. Specifically, it binds to penicillin-binding proteins (PBPs) that are essential for peptidoglycan cross-linking in bacterial cell walls . This binding disrupts the final transpeptidation step in peptidoglycan synthesis, leading to weakened cell walls and eventual bacterial cell lysis.
The naphthalene side chain of nafcillin creates steric hindrance around the beta-lactam ring, protecting it from the action of beta-lactamase enzymes that would otherwise cleave the ring and inactivate the antibiotic . This structural feature explains its efficacy against beta-lactamase-producing bacteria that have developed resistance to other penicillins.
Clinical Findings
Absorption Studies
Research on the pharmacokinetics of nafcillin sodium monohydrate provides important insights into its clinical application. In a study involving 10 healthy human volunteers, the absorption of orally administered nafcillin sodium monohydrate (buffered with calcium carbonate) was evaluated at dosages of 500 mg and 1 g under both fasting and non-fasting conditions .
The study findings revealed considerable individual variation in nafcillin absorption, although measurable serum concentrations were obtained in all subjects. Peak serum concentrations were generally reached faster and were more predictable in the fasting state compared to the non-fasting state . This suggests that food intake can interfere with the absorption of nafcillin, an important consideration for clinical dosing.
Measurable serum concentrations persisted for approximately 4 hours in almost all subjects, with negligible or undetectable levels by 6 hours post-administration . Interestingly, the mean serum concentrations obtained in this study were higher than those reported in earlier research, possibly reflecting improvements in formulation or analytical techniques.
Clinical Significance
Nafcillin sodium monohydrate's resistance to penicillinase makes it particularly valuable for treating infections caused by Staphylococcus species that produce beta-lactamase enzymes. The FDA approval of nafcillin injection formulations underscores its clinical importance in treating serious infections .
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Updated Date |
---|---|---|---|---|---|
Sigma-Aldrich | N3269 | Nafcillin sodium salt monohydrate | 5g | $191 | 2024-03-01 |
Sigma-Aldrich | 1450007 | Nafcillin sodium USP Reference Standard | 200mg | $436 | 2024-03-01 |
Cayman Chemical | 21008 | Nafcillin (sodium salt hydrate) ≥95% | 1g | $68 | 2024-03-01 |
Cayman Chemical | 21008 | Nafcillin (sodium salt hydrate) ≥95% | 5g | $152 | 2024-03-01 |
Sigma-Aldrich | PHR1704 | Nafcillin Sodium Pharmaceutical Secondary Standard | 1g | $137 | 2022-05-15 |
Santa Cruz Biotechnology | sc-236153 | Nafcillin sodium salt monohydrate | 5g | $137 | Not specified |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume